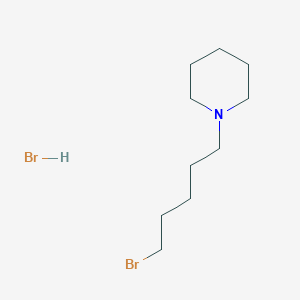

1-(5-Bromopentyl)piperidine Hydrobromide

CAS No.:

Cat. No.: VC16005720

Molecular Formula: C10H21Br2N

Molecular Weight: 315.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21Br2N |

|---|---|

| Molecular Weight | 315.09 g/mol |

| IUPAC Name | 1-(5-bromopentyl)piperidine;hydrobromide |

| Standard InChI | InChI=1S/C10H20BrN.BrH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H |

| Standard InChI Key | SPHLDDPOKVRJQT-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCCCCBr.Br |

Introduction

Structural and Chemical Properties

Molecular Characterization

1-(5-Bromopentyl)piperidine hydrobromide consists of a six-membered piperidine ring linked to a five-carbon bromoalkyl chain. The bromine atom at the terminal position of the pentyl group enhances electrophilicity, facilitating nucleophilic substitution reactions. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₁Br₂N | |

| Molecular Weight | 315.09 g/mol | |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

| Solubility | Likely polar aprotic solvents | Inferred |

The absence of reported melting/boiling points underscores the need for further experimental characterization. Comparative analysis with analogous compounds, such as 1-(2-bromoethyl)piperidine hydrobromide (CAS 89796-22-5), reveals structural parallels, though the latter exhibits a shorter alkyl chain (ethyl vs. pentyl) and a higher density of 1.295 g/cm³ .

Spectroscopic and Computational Data

The compound’s canonical SMILES string (C1CCN(CC1)CCCCCBr.Br) and InChIKey (SPHLDDPOKVRJQT-UHFFFAOYSA-N) enable precise cheminformatics modeling. Molecular dynamics simulations of related piperidine derivatives highlight conformational flexibility in the alkyl chain, which may influence receptor binding kinetics . For instance, piperazine analogs demonstrate σ₁ receptor affinity (Kᵢ = 3.64 nM) through hydrophobic interactions with transmembrane helices .

Synthesis and Optimization

Alkylation Strategies

The synthesis of 1-(5-Bromopentyl)piperidine hydrobromide typically involves alkylation of piperidine with 1,5-dibromopentane under basic conditions. A Mitsunobu reaction—employing triphenylphosphine and diethyl azodicarboxylate—may also attach bromoalkyl groups to nitrogen heterocycles, as evidenced in tryptamine derivative syntheses . For example, bromo alcohols (e.g., HO-R-Br) react with phthalimides in dichloromethane to yield intermediates for subsequent hydrobromide salt formation .

Reaction Conditions

Optimal conditions include:

These parameters minimize side reactions such as elimination or over-alkylation. Patent literature notes that sodium iodide may enhance bromide displacement kinetics in analogous systems .

Biological Activities and Mechanistic Insights

Receptor Binding Profiles

1-(5-Bromopentyl)piperidine hydrobromide belongs to a class of dual-target ligands with affinity for histamine H₃ and sigma-1 receptors . Computational docking studies reveal that the pentyl chain occupies hydrophobic pockets in σ₁ receptors, while the piperidine nitrogen forms hydrogen bonds with Glu172 residues . Such interactions correlate with antinociceptive effects in murine models, though in vivo data for this specific compound remain unpublished .

Applications in Medicinal Chemistry

Lead Compound Development

The bromopentyl side chain serves as a versatile handle for derivatization. For instance, nucleophilic substitution with amines or thiols generates analogs with tailored pharmacokinetic profiles. Patent US5654431A highlights the use of bromoalkyl intermediates in creating 5-HT₁D receptor ligands for migraine therapy , underscoring this compound’s role as a synthon.

Comparative Efficacy

Future Research Directions

Target Validation

-

In vivo efficacy studies: Evaluate antinociceptive effects in chronic pain models .

-

Receptor selectivity screens: Assess off-target binding at dopamine D₂ or opioid receptors.

Synthetic Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume